Cariprazine D6 is classified under the category of atypical antipsychotics. It is derived from cariprazine, which was first synthesized in the early 2000s and has since been approved for clinical use. The deuterated form, Cariprazine D6, is utilized primarily in research settings as an internal standard for quantification purposes in analytical chemistry, particularly in mass spectrometry applications .
The synthesis of Cariprazine D6 involves several key steps that mirror those of its non-deuterated counterpart but incorporate deuterated precursors. The primary synthetic route includes the acylation of a precursor compound with dimethylcarbamoyl chloride under controlled conditions.
Synthesis Steps:
The yield and purity of the synthesized product are critical parameters evaluated using high-performance liquid chromatography (HPLC) techniques .
Cariprazine D6 has a molecular formula of and a molecular weight of approximately 462.50 g/mol. Its structure features a cyclohexyl moiety, a piperazine ring, and a dichlorophenyl group, which are essential for its pharmacological activity.
Key Structural Features:
The chemical reactivity of Cariprazine D6 is primarily characterized by its interactions with neurotransmitter receptors. As a partial agonist at dopamine receptors, it can modulate dopaminergic activity, which is beneficial for treating psychosis.
Chemical Reactions:
Cariprazine D6 operates through a complex mechanism involving modulation of neurotransmitter systems. Its primary action involves:
This dual mechanism helps alleviate symptoms of both schizophrenia and bipolar disorder by balancing dopaminergic and serotonergic neurotransmission .
Cariprazine D6 serves primarily as an internal standard in analytical chemistry for quantifying cariprazine levels in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This application is critical for pharmacokinetic studies that assess drug absorption, distribution, metabolism, and excretion in clinical settings.
Additionally, it may be used in research aimed at understanding the pharmacodynamics of cariprazine and its effects on various neurotransmitter systems .
Cariprazine D6 (1-(4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexyl)-3,3-di(²H₃)methylurea) features strategic deuteration at both N-methyl groups of the urea moiety, where six hydrogen atoms are replaced by deuterium atoms. This specific labeling pattern results in the molecular formula C₂₁H₂₆D₆Cl₂N₄O and a molecular weight of 433.46 g/mol [2] [6]. The deuterium atoms are incorporated as N(CD₃)₂ rather than random distribution, creating a chemically identical but metabolically distinct analog of the parent drug. This position-specific deuteration targets known metabolic soft spots where oxidative N-demethylation occurs, thereby retarding hepatic metabolism through the deuterium kinetic isotope effect (DKIE) [6].
The synthetic route achieves selective deuteration through the use of deuterated dimethylamine precursors during urea bond formation. Advanced analytical characterization confirms deuteration specificity via mass spectrometry (showing m/z 433.46 molecular ion) and NMR spectroscopy (absence of N-CH₃ proton signals at δ 2.8-3.0 ppm) [3]. This precise labeling enables researchers to trace metabolic pathways without altering the compound's receptor binding profile, as confirmed by preserved nanomolar affinities for D₃ (Kᵢ = 0.085 nM), D₂ (Kᵢ = 0.49 nM), and 5-HT₁A receptors (Kᵢ = 2.6 nM) compared to non-deuterated cariprazine [3] [5].
Table 1: Characterization of Position-Specific Deuteration in Cariprazine D6
Characterization Parameter | Value/Observation | Significance |
---|---|---|
Molecular Formula | C₂₁H₂₆D₆Cl₂N₄O | Confirms six deuterium incorporation |
Molecular Weight | 433.46 g/mol | +6 mass units vs. non-deuterated form |
Deuteration Position | N(CH₃)₂ → N(CD₃)₂ | Targets metabolic soft spot |
Deuteration Specificity | ≥98% atom D | Ensures metabolic stability studies validity |
Receptor Binding Profile | D₃ Kᵢ: 0.085 nM, D₂ Kᵢ: 0.49 nM | Matches non-deuterated cariprazine affinity |
Catalytic hydrogen-deuterium exchange (H/D exchange) presents an alternative methodology for cariprazine deuteration, though with greater technical complexity due to the molecule's multifunctional nature. The process employs platinum group metal catalysts (e.g., Pd/C, PtO₂) in deuterated solvents (D₂O, CD₃OD) under controlled temperature and pressure [8]. Optimal exchange occurs at the aliphatic positions adjacent to nitrogen atoms, though with less positional specificity than precursor-based deuteration methods.
Recent methodological advances utilize directing groups to enhance regioselectivity in H/D exchange. For cariprazine analogs, temporary protection of the urea carbonyl facilitates deuteration at the ethylene linker between the cyclohexyl and piperazine rings, creating deuterated variants beyond the dimethyl position [8]. Post-exchange, the protecting group is removed under mild acidic conditions (e.g., deuterated hydrochloric acid) to preserve incorporated deuterium. Reaction kinetics analysis reveals that exchange efficiency follows first-order dependence on catalyst loading (optimal at 5-7 mol%) and exhibits an Arrhenius temperature dependence with maximum incorporation achieved at 80°C [8]. Despite these advances, catalytic H/D exchange yields cariprazine with heterogeneous deuteration patterns, making it more suitable for tracer studies requiring lower deuteration specificity than the position-specific method.
Industrial-scale synthesis of cariprazine D6 employs optimized solvent systems to maximize deuteration efficiency and minimize isotopic dilution. The critical deuteration step utilizes anhydrous dimethylformamide-d₇ (DMF-d₇) or deuterated dichloromethane (CD₂Cl₂) as reaction media for the nucleophilic substitution between trans-4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine and deuterated N,N'-carbonyldiimidazole (CDI-d₆) [1] [4]. Kinetic studies reveal the reaction follows second-order kinetics with rate constants (k₂) of 3.8 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 25°C in DMF-d₇, approximately 15% slower than the non-deuterated analog due to secondary kinetic isotope effects [1].
Reaction optimization parameters include:
After reaction completion, crystallization from deuterium-depleted ethanol/water mixtures (1:3 v/v) yields cariprazine D6 with >99% chemical purity and 98% isotopic enrichment [1] [4]. Large-scale processing employs continuous flow reactors with residence times of 30±5 minutes, achieving throughput exceeding 50 kg/week while maintaining consistent deuteration levels across batches [4].
Table 2: Optimized Industrial Synthesis Parameters for Cariprazine D6
Synthesis Parameter | Optimized Condition | Impact on Product Quality |
---|---|---|
Reaction Solvent | Anhydrous DMF-d₇ | Prevents deuterium dilution |
Temperature Regime | 25±2°C | Balances reaction rate and decomposition |
Concentration | 0.65 M | Manages exotherm while maintaining yield |
Reaction Time | 30±5 minutes (flow system) | Ensures complete conversion |
Crystallization System | Ethanol-d₀/Deuterium-depleted H₂O (1:3) | Maintains deuteration while removing impurities |
Catalyst Loading | None required | Simplifies purification |
Comprehensive impurity profiling of cariprazine D6 reveals several process-related and isotopic impurities requiring stringent control. Major chemical impurities include:
Isotopic impurities present unique challenges, particularly partial deuteration species (D₃, D₄, D₅ variants) and deuterium oxide incorporation byproducts. Advanced purification employs multimodal chromatography using reversed-phase C18 columns (5µm, 250×4.6mm) with isocratic elution (acetonitrile-d₃: deuterium-depleted phosphate buffer pD 6.5, 65:35) enabling separation of isotopic variants [4]. Resolution factors (Rₛ) exceed 1.5 between cariprazine D6 and its D₅ isotopolog, which differs by only 1 Da.
Crystallization optimization studies demonstrate that cariprazine D6 forms two distinct polymorphs. Form I (needle crystals) precipitates from ethanol/water below 10°C, while Form II (prismatic crystals) crystallizes above 25°C [4]. Polymorph characterization via powder X-ray diffraction shows Form II offers superior stability and higher bulk density (>0.6 g/cm³), making it preferred for manufacturing. Final purification achieves chemical purity >99.5% and isotopic enrichment ≥98% atom D through a combination of temperature-programmed crystallization, supercritical fluid chromatography with CO₂/CD₃OD mobile phase, and lyophilization from tertiary butanol-d₁₀/water mixtures [1] [4].
Table 3: Key Impurities and Purification Strategies for Cariprazine D6
Impurity Type | Representative Structures | Control Strategy | Acceptance Limit |
---|---|---|---|
Des-deuterated cariprazine | N(CH₃)(CD₃) variants | Deuterium-enriched solvent washing | ≤0.5% |
Unreacted amine intermediate | trans-4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexanamine | Recrystallization | ≤0.3% |
Bis-urea adduct | Di-substituted urea | Fractional crystallization | ≤0.2% |
Cis-isomer contaminant | cis-4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl derivative | Polymorph-specific crystallization | ≤0.1% |
Partial deuteration species | D₁-D₅ isotopologs | Preparative HPLC with deuterated solvents | ≤1.5% total |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7